(1,2,2-Trimethoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,2-Trimethoxyethyl)benzene: is an organic compound characterized by a benzene ring substituted with a 1,2,2-trimethoxyethyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethoxyethyl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,2,2-trimethoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as mixing, reaction, separation, and purification. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1,2,2-Trimethoxyethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are used under controlled temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium is a common oxidizing agent.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include halogenated or nitro-substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include more saturated benzene derivatives.
Scientific Research Applications
Chemistry: (1,2,2-Trimethoxyethyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new drugs and therapeutic agents .
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings. Its aromatic properties make it suitable for use in the formulation of perfumes and other scented products .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (1,2,2-Trimethoxyethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ring and methoxy groups can participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Anisole (Methoxybenzene): Anisole is a simpler aromatic compound with a single methoxy group attached to the benzene ring.
Veratrole (1,2-Dimethoxybenzene): Veratrole has two methoxy groups attached to the benzene ring.
Guaiacol (2-Methoxyphenol): Guaiacol contains a methoxy group and a hydroxyl group attached to the benzene ring.
Uniqueness: (1,2,2-Trimethoxyethyl)benzene is unique due to its three methoxy groups and the ethyl linkage to the benzene ring. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
54845-42-0 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1,2,2-trimethoxyethylbenzene |
InChI |
InChI=1S/C11H16O3/c1-12-10(11(13-2)14-3)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |
InChI Key |
UDAWBGDTYWEDKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.